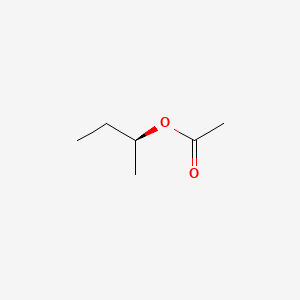

(+)-sec-Butyl acetate

Cat. No. B8254388

Key on ui cas rn:

66610-38-6

M. Wt: 116.16 g/mol

InChI Key: DCKVNWZUADLDEH-YFKPBYRVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.

[Compound]

Name

product

Quantity

30 μL

Type

reactant

Reaction Step One

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

acetyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

|

Inputs

Step One

[Compound]

|

Name

|

product

|

|

Quantity

|

30 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Five

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

acetyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Nine

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Thirteen

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The method ran at 1 ml/min flow, with oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the first two minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by temperature ramp at 10° C./min to a temperature of 240° C. which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solvent delay was set at 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 180° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sample valve temperature was 105° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After standing for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.

[Compound]

Name

product

Quantity

30 μL

Type

reactant

Reaction Step One

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

acetyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

|

Inputs

Step One

[Compound]

|

Name

|

product

|

|

Quantity

|

30 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Five

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

acetyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Nine

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Thirteen

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The method ran at 1 ml/min flow, with oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the first two minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by temperature ramp at 10° C./min to a temperature of 240° C. which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solvent delay was set at 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 180° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sample valve temperature was 105° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After standing for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.

[Compound]

Name

product

Quantity

30 μL

Type

reactant

Reaction Step One

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

acetyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

|

Inputs

Step One

[Compound]

|

Name

|

product

|

|

Quantity

|

30 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Five

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

acetyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Nine

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Thirteen

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The method ran at 1 ml/min flow, with oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the first two minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by temperature ramp at 10° C./min to a temperature of 240° C. which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solvent delay was set at 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 180° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sample valve temperature was 105° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After standing for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09440898B2

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.

[Compound]

Name

product

Quantity

30 μL

Type

reactant

Reaction Step One

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

acetyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[CH:1](N([CH:7]([CH3:9])[CH3:8])CC)(C)[CH3:2].CN(C1C=CC=CN=1)C.C(Cl)(=O)C.[C:23]([O:26][C:27](=[O:29])[CH3:28])(=[O:25])[CH3:24]>C(Cl)Cl.C(OCCCC)(=O)C.C(OCC)(=O)C>[C:23]([O:26][CH:7]([CH3:8])[CH3:9])(=[O:25])[CH3:24].[C:27]([O:26][CH:23]([CH2:1][CH3:2])[CH3:24])(=[O:29])[CH3:28]

|

Inputs

Step One

[Compound]

|

Name

|

product

|

|

Quantity

|

30 μL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Five

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

acetyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Nine

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Thirteen

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The method ran at 1 ml/min flow, with oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for the first two minutes

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by temperature ramp at 10° C./min to a temperature of 240° C. which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solvent delay was set at 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 180° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sample valve temperature was 105° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After standing for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(C)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |